1-(2-Amino-5-methylphenyl)ethanone

Description

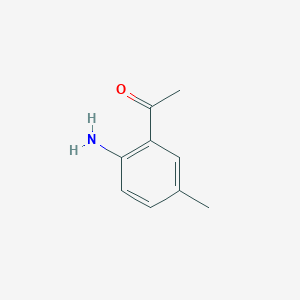

Chemical Structure and Identification 1-(2-Amino-5-methylphenyl)ethanone (CAS: 17852-28-7) is an aromatic ketone with the molecular formula C₉H₁₁NO. Its structure consists of an acetophenone backbone substituted with an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position on the benzene ring . The compound is synthesized via Friedel-Crafts acylation or through direct methods involving ortho-acylphenyl iodide intermediates . Its structural elucidation is frequently performed using SHELXS-97 for crystallographic refinement , with characterization via IR, NMR, and mass spectrometry .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLCEWGCNFPALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 149.19 g/mol

- Spectral Data: IR: Strong absorption bands for carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups . ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm; acetyl methyl protons appear at δ 2.5–2.6 ppm .

Structural and Functional Group Variations

The biological, physical, and chemical properties of 1-(2-amino-5-methylphenyl)ethanone are influenced by substituent modifications. Below is a comparative analysis with structurally related compounds:

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro and bromo substituents (electron-withdrawing) increase melting points and enhance stability compared to methyl groups (electron-donating) .

Bioactivity :

- Chloro and Bromo Derivatives : Exhibit enhanced antifungal activity when complexed with transition metals (e.g., Cu²⁺, Zn²⁺) .

- Methyl Derivatives : Lower bioactivity but higher solubility in organic solvents .

Spectroscopic Differences: Hydroxy-substituted analogs (e.g., 1-(5-amino-2,4-dihydroxyphenyl)ethanone) show redshifted UV-Vis absorption due to extended conjugation . IR spectra of nitro derivatives display additional peaks for NO₂ asymmetric stretching (~1520 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.